2-bromo-1-N-butylbenzene-1,4-diamine
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Overview
Description
2-Bromo-1-N-butylbenzene-1,4-diamine: is an organic compound with the molecular formula C10H15BrN2 and a molecular weight of 243.14 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a butyl group and two amine groups at the 1 and 4 positions . It is a member of the aromatic amine family and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-N-butylbenzene-1,4-diamine typically involves a multi-step process starting from benzene. The general steps include:
Nitration: Benzene is first nitrated to form nitrobenzene.
Bromination: Nitrobenzene undergoes bromination to introduce the bromine atom at the desired position.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: Finally, the amine group is alkylated with butyl bromide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Reduction: The bromine atom can be reduced under specific conditions to form the corresponding amine.
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Nitration: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
Chemistry: 2-Bromo-1-N-butylbenzene-1,4-diamine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated aromatic amines on cellular processes. It serves as a model compound for understanding the interactions of similar structures with biological systems.
Medicine: Its structure allows for modifications that can enhance its activity and selectivity.
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals. Its reactivity makes it a valuable building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-1-N-butylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine groups play a crucial role in its binding affinity and activity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
- 2-Bromo-1-N-methylbenzene-1,4-diamine
- 2-Bromo-1-N-ethylbenzene-1,4-diamine
- 2-Bromo-1-N-propylbenzene-1,4-diamine
Comparison: Compared to its similar compounds, 2-bromo-1-N-butylbenzene-1,4-diamine has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The presence of the butyl group can enhance its lipophilicity, making it more suitable for certain applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
2-bromo-1-N-butylbenzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7,13H,2-3,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDQZTHZKMFFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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